molecular formula C10H13NOS B3110242 Silthiofam-des(trimethylsilyl) CAS No. 1789818-21-8

Silthiofam-des(trimethylsilyl)

Cat. No.: B3110242
CAS No.: 1789818-21-8
M. Wt: 195.28 g/mol
InChI Key: DGCYKBAFUIYUEX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Silthiofam-des(trimethylsilyl) is a synthetic compound that belongs to the thiophene family. It is primarily used as a protectant fungicide seed dressing for cereals, with its main target being the control of 'take-all’ .

Mode of Action

Silthiofam-des(trimethylsilyl) operates through a protective action with long-lasting activity . It is a respiration inhibitor, specifically inhibiting ATP production . This means it interferes with the energy production within the fungal cells, leading to their death and thus preventing the spread of the disease.

Pharmacokinetics

, indicating that it can easily move through the soil. This property can influence its distribution and availability in the environment.

Result of Action

The primary result of Silthiofam-des(trimethylsilyl)'s action is the control of ‘take-all’, a serious disease of cereals . By inhibiting ATP production in the fungal cells, it prevents their growth and reproduction, effectively controlling the spread of the disease.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Silthiofam-des(trimethylsilyl). For instance, its high leachability suggests that it can be easily transported away from the target site in heavy rainfall or irrigation, potentially reducing its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silthiofam-des(trimethylsilyl) involves the removal of the trimethylsilyl group from silthiofam. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of silthiofam-des(trimethylsilyl) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Silthiofam-des(trimethylsilyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silthiofam-des(trimethylsilyl) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other thiophene derivatives.

    Biology: Studied for its antifungal properties and potential use in controlling fungal infections in plants.

    Medicine: Investigated for its potential as an antifungal agent in pharmaceutical formulations.

    Industry: Utilized in the development of agricultural chemicals and fungicides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to inhibit fungal respiration makes it a valuable compound in agricultural and pharmaceutical research .

Properties

IUPAC Name

4,5-dimethyl-N-prop-2-enylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-4-5-11-10(12)9-6-13-8(3)7(9)2/h4,6H,1,5H2,2-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCYKBAFUIYUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045234
Record name 4,5-Dimethyl-N-(prop-2-en-1-yl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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